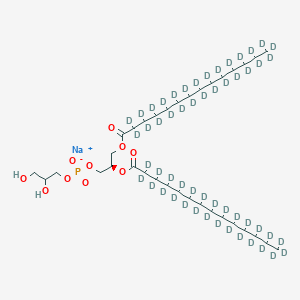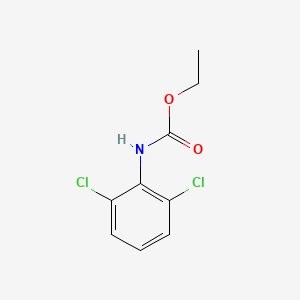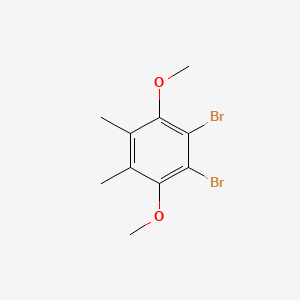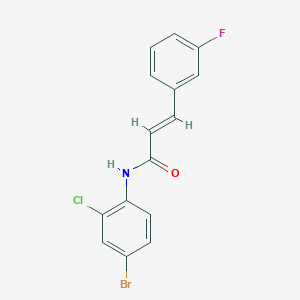
1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d54 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14:0 PG-d54, 1,2-dimyristoyl-d54-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), powder is a deuterated phosphoglycerol compound. It is a synthetic phospholipid where 54 protons of dimyristoyl are replaced by deuterium. This compound is used in various scientific research applications, particularly in the study of lipid membranes and their interactions with other molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14:0 PG-d54 involves the deuteration of dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol). The process typically includes the exchange of hydrogen atoms with deuterium at specific positions. This is achieved through a series of chemical reactions under controlled conditions, often involving deuterated reagents and catalysts .
Industrial Production Methods
Industrial production of 14:0 PG-d54 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
14:0 PG-d54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: The deuterium atoms in the compound can be replaced with other isotopes or atoms under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts, and specific oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various deuterated phospholipids and their oxidized or reduced forms. These products are often used in further research and applications .
科学研究应用
14:0 PG-d54 is widely used in scientific research, including:
作用机制
The mechanism of action of 14:0 PG-d54 involves its incorporation into lipid membranes, where it interacts with other lipid molecules and proteins. The deuterated nature of the compound allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These interactions can affect membrane fluidity, permeability, and other properties, providing insights into the molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): A non-deuterated version of the compound used in similar applications.
1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Contains longer fatty acid chains and is used in studies of membrane structure and dynamics.
1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Contains unsaturated fatty acid chains and is used in studies of membrane fluidity and interactions.
Uniqueness
The uniqueness of 14:0 PG-d54 lies in its deuterated nature, which allows for detailed studies using advanced spectroscopic techniques. This makes it particularly valuable in research applications where precise measurements of molecular interactions are required .
属性
分子式 |
C34H66NaO10P |
|---|---|
分子量 |
743.2 g/mol |
IUPAC 名称 |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2; |
InChI 键 |
QLNOOKSBAYIHQI-VYJREEEBSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)



![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)



![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)




